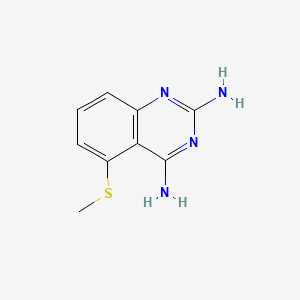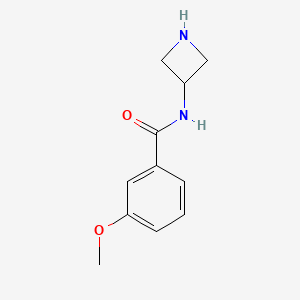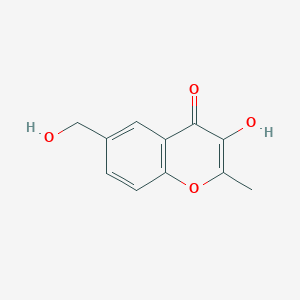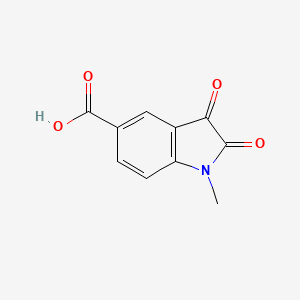
2,4-Quinazolinediamine, 5-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methylthio)quinazoline-2,4-diamine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinazoline core with a methylthio group at the 5-position and amino groups at the 2- and 4-positions. It has garnered attention due to its potential therapeutic applications and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylthio)quinazoline-2,4-diamine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through various methods, including the Niementowski synthesis, which involves the reaction of anthranilic acid with formamide to produce 2-aminobenzamide.
Introduction of the Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 5-(Methylthio)quinazoline-2,4-diamine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5-(Methylthio)quinazoline-2,4-diamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride
Substitution: Ammonia, amine sources
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced quinazoline derivatives
Substitution: Functionalized quinazoline derivatives
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 5-(Methylthio)quinazoline-2,4-diamine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can also bind to receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
DNA Interaction: In some cases, the compound may intercalate into DNA, disrupting replication and transcription processes.
Comparación Con Compuestos Similares
5-(Methylthio)quinazoline-2,4-diamine can be compared with other quinazoline derivatives:
2-Phenylquinazoline-4-amine: This compound has a phenyl group at the 2-position and an amino group at the 4-position.
4-Methylquinazoline-2-amine: This derivative has a methyl group at the 4-position and an amino group at the 2-position.
6-Fluoroquinazoline-2,4-diamine: This compound has a fluorine atom at the 6-position and amino groups at the 2- and 4-positions.
Propiedades
Número CAS |
119584-80-4 |
|---|---|
Fórmula molecular |
C9H10N4S |
Peso molecular |
206.27 g/mol |
Nombre IUPAC |
5-methylsulfanylquinazoline-2,4-diamine |
InChI |
InChI=1S/C9H10N4S/c1-14-6-4-2-3-5-7(6)8(10)13-9(11)12-5/h2-4H,1H3,(H4,10,11,12,13) |
Clave InChI |
YCMSYAILAVGTLT-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC2=C1C(=NC(=N2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B11894831.png)



![3-Cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11894853.png)


![4-Methoxy-[1,3]dioxolo[4,5-h]isoquinoline](/img/structure/B11894873.png)
![2-(Cyclopropylmethyl)-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11894879.png)
![Cyclopropanol, 1-[(1,2,3,4-tetrahydro-1-isoquinolinyl)methyl]-](/img/structure/B11894883.png)
![3-[(Z)-hydrazinylidenemethyl]-4-hydroxy-1H-quinolin-2-one](/img/structure/B11894884.png)


